Physicochemical Properties of 3-(4-Fluorophenyl)-2-methylpropanoic Acid: A Technical Guide
Physicochemical Properties of 3-(4-Fluorophenyl)-2-methylpropanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known physicochemical properties of 3-(4-Fluorophenyl)-2-methylpropanoic acid. Due to a lack of available experimental data in publicly accessible databases, this document presents computationally predicted properties and outlines standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical values and the methodologies required for their empirical validation.
Introduction
3-(4-Fluorophenyl)-2-methylpropanoic acid is a carboxylic acid derivative containing a fluorophenyl group. The presence of the fluorine atom, a common modification in medicinal chemistry, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physicochemical characteristics is therefore a critical first step in any research and development program. This document summarizes the available computed data and provides detailed experimental protocols for the determination of melting point, boiling point, solubility, and pKa.
Computed Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties for 3-(4-Fluorophenyl)-2-methylpropanoic acid, sourced from the PubChem database (CID 15487791). It is crucial to note that these are in silico predictions and require experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁FO₂ | PubChem[1] |
| Molecular Weight | 182.19 g/mol | PubChem[1] |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 182.07430775 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized laboratory procedures for the experimental determination of the key physicochemical properties of a novel carboxylic acid like 3-(4-Fluorophenyl)-2-methylpropanoic acid.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the crystalline 3-(4-Fluorophenyl)-2-methylpropanoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point. A narrow melting range is indicative of high purity.
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic property.
Methodology: Siwoloboff Method
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Sample Preparation: A small volume (a few milliliters) of the liquefied compound is placed in a test tube.
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Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.
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Heating: The assembly is heated in a suitable bath (e.g., oil bath). As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Observation: The heat is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.
Aqueous Solubility Determination
Solubility is a critical parameter influencing a drug's absorption and distribution.
Methodology: Shake-Flask Method
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Equilibrium Saturation: An excess amount of 3-(4-Fluorophenyl)-2-methylpropanoic acid is added to a known volume of purified water in a sealed flask.
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Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting concentration is the aqueous solubility.
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of the compound at different physiological pH values.
Methodology: Potentiometric Titration
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Sample Preparation: A precisely weighed amount of 3-(4-Fluorophenyl)-2-methylpropanoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Workflow for Physicochemical Profiling
The characterization of a new chemical entity (NCE) such as 3-(4-Fluorophenyl)-2-methylpropanoic acid follows a logical workflow to gather essential data for drug development.
Caption: Workflow for Physicochemical Characterization.
Conclusion
While experimental data for 3-(4-Fluorophenyl)-2-methylpropanoic acid remains to be published, the computational predictions provide a valuable starting point for its physicochemical profiling. The standardized experimental protocols outlined in this guide offer a clear path for researchers to empirically determine the melting point, boiling point, solubility, and pKa of this compound. The systematic acquisition of these parameters is fundamental to understanding its potential as a lead compound in drug discovery and for guiding further optimization efforts.
